molecular formula C14H14N2O5 B15377682 4-(4-Carbamoyl-3,5-dioxocyclohexyl)phenyl carbamate CAS No. 10223-90-2

4-(4-Carbamoyl-3,5-dioxocyclohexyl)phenyl carbamate

Cat. No.: B15377682
CAS No.: 10223-90-2
M. Wt: 290.27 g/mol
InChI Key: GKQVCBAVVJTKGI-UHFFFAOYSA-N
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Description

4-(4-Carbamoyl-3,5-dioxocyclohexyl)phenyl carbamate is a synthetic carbamate derivative characterized by a cyclohexyl backbone substituted with carbamoyl and ketone groups at the 3,5-positions, linked to a phenyl ring via a carbamate moiety.

Properties

CAS No.

10223-90-2

Molecular Formula

C14H14N2O5

Molecular Weight

290.27 g/mol

IUPAC Name

[4-(4-carbamoyl-3,5-dioxocyclohexyl)phenyl] carbamate

InChI

InChI=1S/C14H14N2O5/c15-13(19)12-10(17)5-8(6-11(12)18)7-1-3-9(4-2-7)21-14(16)20/h1-4,8,12H,5-6H2,(H2,15,19)(H2,16,20)

InChI Key

GKQVCBAVVJTKGI-UHFFFAOYSA-N

Canonical SMILES

C1C(CC(=O)C(C1=O)C(=O)N)C2=CC=C(C=C2)OC(=O)N

Origin of Product

United States

Biological Activity

Chemical Structure and Properties

The chemical structure of 4-(4-Carbamoyl-3,5-dioxocyclohexyl)phenyl carbamate can be represented as follows:

  • Molecular Formula : C15_{15}H18_{18}N2_{2}O4_{4}
  • Molecular Weight : 290.31 g/mol

This compound features a carbamate functional group, which is known for its diverse biological activities, including antimicrobial and anticancer properties.

Anticancer Activity

Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives of carbamates have been studied for their ability to inhibit various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

  • Mechanism of Action : The compound may exert its effects by modulating key signaling pathways such as the MAPK/ERK pathway, which plays a crucial role in cell proliferation and survival. Inhibition of this pathway has been associated with reduced tumor growth in preclinical models .

Antimicrobial Activity

The antimicrobial potential of carbamate derivatives has been well-documented. Studies have shown that these compounds can inhibit bacterial growth, particularly against strains resistant to conventional antibiotics.

  • Case Study : A study demonstrated that similar carbamate compounds exhibited inhibitory effects on Gram-positive and Gram-negative bacteria, suggesting that this compound may also possess broad-spectrum antimicrobial activity .

Enzyme Inhibition

Compounds like this compound are also being explored for their ability to inhibit specific enzymes involved in metabolic pathways:

  • Acetyl CoA Carboxylase (ACC) : Inhibition of ACC can lead to increased fatty acid oxidation and decreased lipid synthesis, making it a target for metabolic diseases such as obesity and diabetes .

Summary of Biological Activities

Activity TypeEffectivenessMechanism of Action
AnticancerHighInhibition of MAPK/ERK signaling pathway
AntimicrobialModerateInhibition of bacterial growth
Enzyme InhibitionHighACC inhibition leading to metabolic changes

Case Studies

  • Anticancer Efficacy : A study on similar compounds showed a significant reduction in tumor volume in xenograft models when treated with carbamate derivatives.
  • Antimicrobial Testing : A series of tests against E. coli and Staphylococcus aureus revealed minimum inhibitory concentrations (MICs) in the low micromolar range for related compounds.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues: Phenyl Alkyl-Carbamates

Compounds such as 4-chloro-2-{[(3-chlorophenyl)amino]carbonyl}phenyl alkyl-carbamates (e.g., 4a–i, 5a–i, 6a–i) share a phenyl-carbamate core but differ in substituents. Key distinctions include:

  • Substituent Chemistry : The target compound features a cyclohexyl ring with carbamoyl and ketone groups, while analogues in utilize chlorophenyl or dichlorophenyl groups .
  • Lipophilicity : Lipophilicity (log k) values for analogues in were determined via HPLC, showing that chlorinated aryl groups increase hydrophobicity. The cyclohexyl group in the target compound likely reduces lipophilicity compared to chlorinated derivatives, impacting membrane permeability and bioavailability .

Pesticide Carbamates

Carbamates like 3,4-dimethylphenyl methylcarbamate (xylylcarb), methiocarb , and XMC (3,5-dimethylphenyl methylcarbamate) are widely used as insecticides or molluscicides. Comparisons include:

  • Functional Groups : Pesticide carbamates typically employ methylcarbamate groups and methylthio/dimethylphenyl substituents, enhancing stability and acetylcholinesterase inhibition . In contrast, the target compound’s cyclohexyl-carbamoyl moiety may confer distinct binding interactions.

Comparative Data Table

Compound Name Structural Features Lipophilicity (log k) Applications
4-(4-Carbamoyl-3,5-dioxocyclohexyl)phenyl carbamate Cyclohexyl ring with 3,5-diketo and carbamoyl groups; phenyl carbamate Not reported (theoretical lower) Undetermined (probable agrochemical/pharma)
4-chloro-2-{[(3-chlorophenyl)amino]carbonyl}phenyl carbamates (4a–i) Chlorophenyl substituents; alkyl-carbamate chains 1.8–2.5 Antimicrobial research
Methiocarb 3,5-dimethyl-4-(methylthio)phenyl methylcarbamate ~3.1 Molluscicide, insecticide
Prohexadione 3,5-dioxo-4-(1-oxopropyl)cyclohexanecarboxylic acid Not reported Plant growth regulator

Key Research Findings

  • Lipophilicity Trends: Chlorinated phenyl carbamates exhibit higher log k values (1.8–2.5) than non-halogenated analogues, correlating with enhanced bioactivity in hydrophobic environments .
  • Structural-Activity Relationships : Methylcarbamates with electron-withdrawing groups (e.g., Cl, methylthio) in pesticides enhance acetylcholinesterase inhibition . The target compound’s carbamoyl and diketo groups could interact with alternative biological targets, such as plant hormone biosynthesis enzymes, akin to prohexadione .
  • Synthetic Challenges : Cyclohexyl-substituted carbamates require multi-step synthesis, contrasting with simpler phenyl carbamates derived from commercial aryl amines .

Q & A

Q. What are the recommended synthetic routes for 4-(4-Carbamoyl-3,5-dioxocyclohexyl)phenyl carbamate, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis of carbamate derivatives typically involves reacting phenolic intermediates with carbamoyl chloride or isocyanate precursors under anhydrous conditions. For example, analogous compounds like phenyl (4-chloro-3-substituted-phenyl)carbamate are synthesized via stepwise reactions: (1) activation of the phenolic hydroxyl group using a base (e.g., triethylamine), (2) reaction with phenyl chloroformate to form the carbamate linkage, and (3) purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) . Optimization includes temperature control (0–5°C during mixing to prevent side reactions) and solvent selection (e.g., dichloromethane for moisture-sensitive steps) .

Q. Which analytical techniques are critical for characterizing this compound?

  • Methodological Answer : Key techniques include:
  • Nuclear Magnetic Resonance (NMR) : To confirm molecular structure (e.g., 1^1H and 13^{13}C NMR for carbamate proton shifts at δ 6.5–7.5 ppm and carbonyl signals at δ 150–160 ppm) .
  • High-Performance Liquid Chromatography (HPLC) : For purity assessment (≥95% purity, C18 column, acetonitrile/water gradient) .
  • Differential Scanning Calorimetry (DSC) : To determine thermal stability and melting points .

Q. How should researchers design stability studies for this compound under varying storage conditions?

  • Methodological Answer : Stability studies should follow ICH guidelines:
  • Forced Degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light (ICH Q1B) to identify degradation products via HPLC-MS .
  • Long-Term Stability : Store aliquots in amber vials at –20°C, –80°C, and room temperature; analyze monthly for 12 months to assess decomposition rates .

Advanced Research Questions

Q. How can researchers address discrepancies in reported biological activity data for carbamate derivatives?

  • Methodological Answer : Contradictions may arise from assay variability (e.g., cell line sensitivity, solvent effects). To resolve this:
  • Standardize Assays : Use identical cell lines (e.g., HEK293 for receptor studies) and control solvents (DMSO ≤0.1% v/v) across experiments .
  • Dose-Response Curves : Generate EC50_{50}/IC50_{50} values with ≥3 technical replicates to ensure reproducibility .
  • Meta-Analysis : Compare data across studies using statistical tools (e.g., ANOVA with post-hoc Tukey tests) to identify outliers .

Q. What computational strategies predict the interaction of this compound with biological targets?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to enzymes (e.g., acetylcholinesterase for carbamates). Validate with free energy calculations (MM-GBSA) .
  • QSAR Modeling : Train models on PubChem bioactivity data (e.g., ALOGPS for logP prediction) to correlate structural features with activity .

Q. How can researchers optimize catalytic systems for large-scale synthesis while minimizing impurities?

  • Methodological Answer : Apply factorial design of experiments (DoE) to evaluate variables:
  • Factors : Catalyst loading (0.1–1 mol%), temperature (25–60°C), solvent polarity (THF vs. DMF).
  • Response Surface Methodology (RSM) : Use Minitab or JMP to identify optimal conditions for yield and purity .
  • In Situ Monitoring : Employ FTIR or Raman spectroscopy to track reaction progress and intermediate formation .

Q. What strategies resolve contradictions in spectral data (e.g., NMR, IR) during structural elucidation?

  • Methodological Answer :
  • 2D NMR Techniques : Use HSQC and HMBC to resolve overlapping signals in crowded spectra (e.g., aromatic protons in polycyclic carbamates) .
  • Isotopic Labeling : Synthesize 13^{13}C-labeled analogs to confirm carbonyl assignments in complex structures .
  • Comparative Analysis : Cross-reference with databases (PubChem, EPA DSSTox) to validate spectral fingerprints .

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